molecular formula C5H6BrN3O B8624299 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone

Cat. No.: B8624299
M. Wt: 204.02 g/mol
InChI Key: JYEMOLNDQBWOIH-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a bromo substituent at the 5-position and a methyl group at the 2-position of the triazole ring, along with an ethanone group at the 3-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-2-methyl-1H-[1,2,4]triazole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Triazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Voriconazole: Another antifungal with enhanced activity and a broader spectrum.

    Trazodone: An antidepressant that also contains a triazole ring.

The uniqueness of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H6BrN3O

Molecular Weight

204.02 g/mol

IUPAC Name

1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethanone

InChI

InChI=1S/C5H6BrN3O/c1-3(10)4-7-5(6)8-9(4)2/h1-2H3

InChI Key

JYEMOLNDQBWOIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=NN1C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanol (1.639 g, 7.95 mmol, Eq: 1.00) and pyridine (944 mg, 965 μl, 11.9 mmol, Eq: 1.5) in dichloromethane (237 ml) was cooled to 0° C. then Dess-Martin periodinane (15% in dichloromethane, 24.7 g, 8.75 mmol, Eq: 1.1) was added. The resulting mixture was stirred for 4 hours at 0° C. under nitrogen atmosphere. The mixture was diluted with dichloromethane and washed with sat. sodium hydrogen carbonate. The organic layer was separated, dried over magnesium sulfate, filtrated and evaporated. The crude material was applied on silica gel and purified by flash chromatography over a 20 g silica gel column using dichloromethane/methanol 0-3% & 5% NH3 as eluent affording 1-(5-bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone (948 mg, 58.4%) as a white solid. MS: m/z=203 (EI)
Quantity
1.639 g
Type
reactant
Reaction Step One
Quantity
965 μL
Type
reactant
Reaction Step One
Quantity
237 mL
Type
solvent
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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